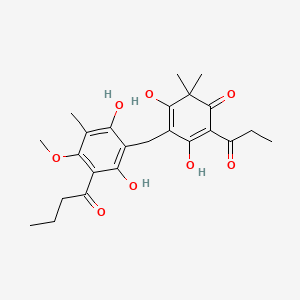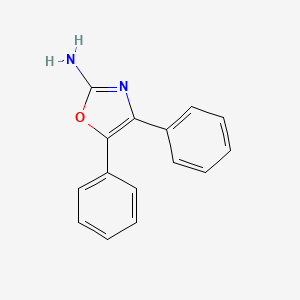![molecular formula C14H16N2O3 B1200176 3-[(4-羟基苯基)甲基]-2,3,6,7,8,8a-六氢吡咯并[1,2-a]吡嗪-1,4-二酮 CAS No. 5654-84-2](/img/structure/B1200176.png)
3-[(4-羟基苯基)甲基]-2,3,6,7,8,8a-六氢吡咯并[1,2-a]吡嗪-1,4-二酮
描述
Cyclo(Tyr-Pro) is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Zinnia elegans, Alternaria alternata, and other organisms with data available.
科学研究应用
抗菌活性
吡咯并吡嗪衍生物,包括所讨论的化合物,已显示出有希望的抗菌特性。它们对细菌特别有效,例如金黄色葡萄球菌,包括多重耐药菌株 {svg_1}。该化合物的非溶血性和高抗氧化活性使其成为开发新型抗生素的潜在候选药物。
抗肿瘤潜力
研究表明,吡咯并吡嗪衍生物可能具有抗肿瘤作用 {svg_2}。它们可能会干扰癌细胞增殖并诱导凋亡,为新型抗癌疗法提供基础。
激酶抑制
激酶抑制剂在靶向癌症疗法中至关重要。吡咯并吡嗪衍生物在抑制激酶酶方面显示出活性,激酶酶在细胞信号传导和癌症进展中发挥作用 {svg_3}。
药物发现与开发
吡咯并吡嗪结构是药物发现的一个有吸引力的支架。其多功能性和其所表现出的多种生物活性使其成为合成新型治疗剂的宝贵起点 {svg_4}。
作用机制
Target of Action
It has been found to have a potent inhibitory effect on multidrug-resistant staphylococcus aureus .
Mode of Action
It is known to interact with its target, staphylococcus aureus, and inhibit its growth .
Biochemical Pathways
Its potent inhibitory effect on staphylococcus aureus suggests that it may interfere with the bacterial growth and replication pathways .
Result of Action
The compound has been found to have a potent inhibitory effect on multidrug-resistant Staphylococcus aureus, suggesting that it may be effective in treating infections caused by this bacterium . It has also been found to have high antioxidant activity .
生化分析
Biochemical Properties
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione plays a significant role in biochemical reactions, particularly as a host-specific phytotoxin. It interacts with various enzymes and proteins, inhibiting the growth of plant pathogenic bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum . The compound also affects pathogenic oomycetes, including Phytophthora species, by inhibiting their growth at specific concentrations . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione on various cell types are profound. In plant cells, it induces the formation of weeping necrotic lesions, leading to cell death . In microbial cells, the compound inhibits growth and proliferation, affecting cellular metabolism and gene expression. For instance, it has been shown to reduce the growth of bacteria such as Micrococcus luteus and fungi like Candida albicans when used in combination with other antimicrobial agents . These effects underscore the compound’s potential in controlling microbial infections.
Molecular Mechanism
At the molecular level, 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to cellular dysfunction . The compound’s ability to bind to and inhibit enzymes involved in cell wall synthesis and metabolic pathways is crucial for its antimicrobial activity. Additionally, it influences gene expression by modulating transcription factors and signaling pathways, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of up to four years when stored at -20°C . Over time, its antimicrobial activity may decrease due to degradation or changes in its chemical structure. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of microbial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a minimum concentration is required to achieve antimicrobial activity, while exceeding this threshold can lead to toxic effects.
Metabolic Pathways
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes involved in metabolic pathways is crucial for its antimicrobial activity. Additionally, it can affect the levels of key metabolites, further contributing to its biological effects.
Transport and Distribution
Within cells and tissues, 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its antimicrobial activity. The compound’s distribution within tissues can also influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is critical for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, enabling it to exert its antimicrobial effects effectively.
属性
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOTAXPWMCUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157236 | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-84-2 | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


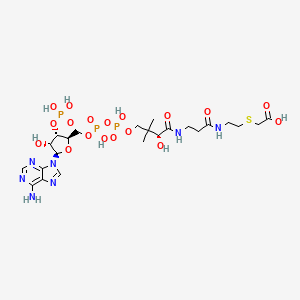
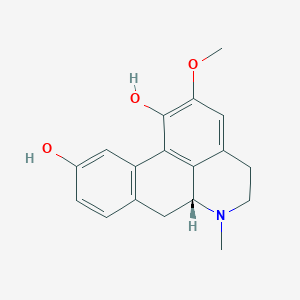
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)
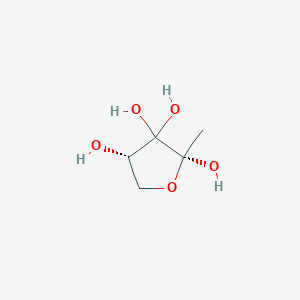
![1-(3-Pyridin-4-yl-4-oxa-1,2-diaza-spiro[4.6]undec-2-en-1-yl)-ethanone](/img/structure/B1200102.png)
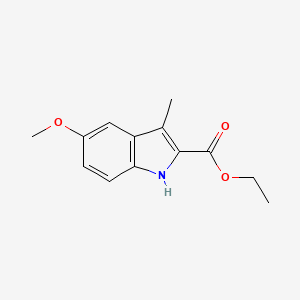
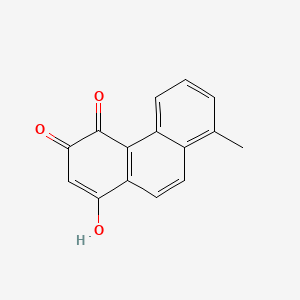


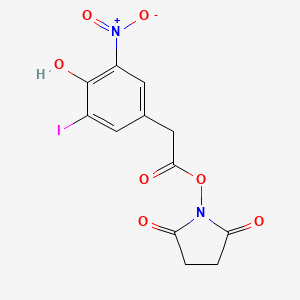

![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)
